

Detecting Newly Synthesized Proteins in Subcellular Compartments with L-Homopropargylglycine (HPG)

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Compound of Interest

Compound Name: Homopropargylglycine

Cat. No.: B15601646

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Introduction

The ability to identify and quantify newly synthesized proteins within specific subcellular locations is crucial for understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. L-**homopropargylglycine** (HPG), a bioorthogonal analog of methionine, has emerged as a powerful tool for metabolic labeling of nascent proteins.[1][2][3] HPG is incorporated into elongating polypeptide chains by the cell's translational machinery.[2][3] Its terminal alkyne group allows for a highly specific and efficient covalent reaction, known as a "click" reaction, with an azide-containing fluorescent dye or biotin tag.[4][5][6] This enables the visualization and isolation of newly synthesized proteins for downstream analysis, such as fluorescence microscopy and mass spectrometry.[1][4][7]

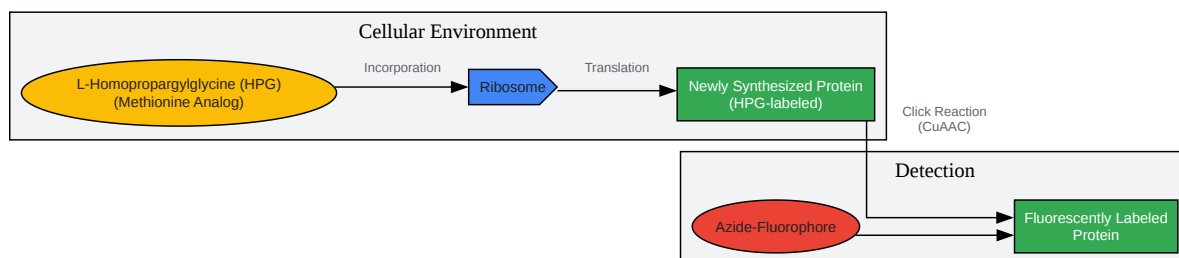
This document provides detailed protocols for labeling newly synthesized proteins with HPG in cultured cells, with a specific focus on their detection within subcellular compartments.

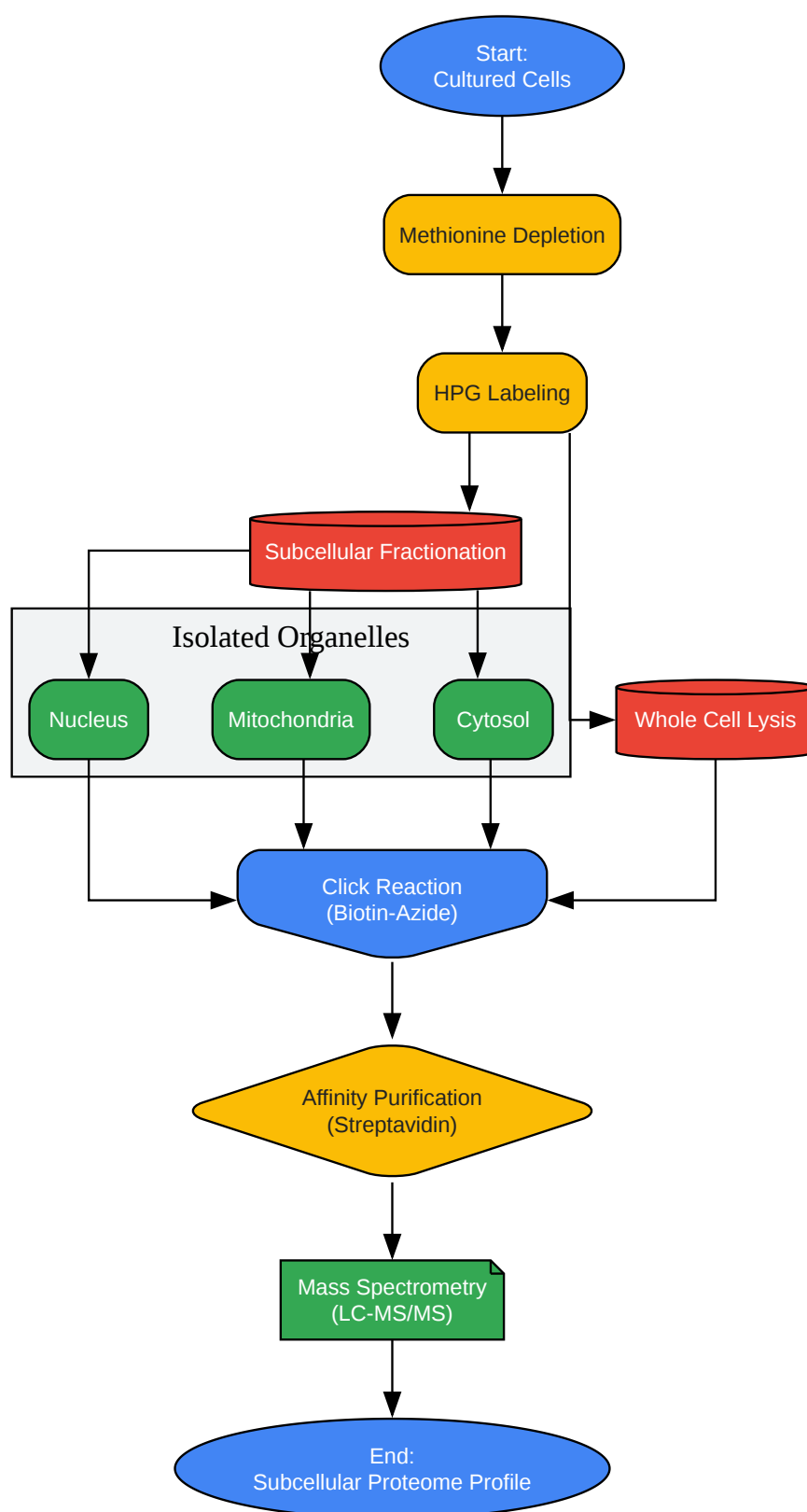
Core Principle: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

The methodology, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves two main steps:

- Metabolic Labeling: Cells are incubated with HPG, which is incorporated into newly synthesized proteins in place of methionine.[\[2\]](#)[\[3\]](#)[\[7\]](#)
- Click Chemistry Reaction: The alkyne group of HPG reacts with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[\[3\]](#)[\[5\]](#)[\[7\]](#)

This two-step process allows for the specific detection and analysis of the nascent proteome.[\[3\]](#)





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